Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate
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Overview
Description
Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptor tyrosine kinases , suggesting that this compound may have similar targets.
Mode of Action
It’s likely that it interacts with its targets through hydrophobic contacts . The binding is influenced by the state of the target proteins and typically occurs when they are in their active state .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
The synthesis of Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route involves the condensation of 4-aminobenzoic acid with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylic acid, followed by esterification with methanol under acidic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure .
Chemical Reactions Analysis
Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate can be compared with other pyrido[4,3-d]pyrimidine derivatives, such as:
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has similar structural features but different substituents, leading to variations in biological activity.
4-Methyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1’6,1]pyrido[2,3-d]pyrimidine: Another related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-16(21)12-4-2-11(3-5-12)15(20)19-7-6-14-13(9-19)8-17-10-18-14/h2-5,8,10H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALUHKKTAOQQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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